1-(4-Chlorophenyl)guanidine
Overview
Description
“1-(4-Chlorophenyl)guanidine” is a chemical compound with the molecular formula C7H8ClN3. It has a molecular weight of 169.61 . It is also known as “N-(4-Chlorophenyl)guanidine” and is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .
Synthesis Analysis
The synthesis of guanidines, including “1-(4-Chlorophenyl)guanidine”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)guanidine” can be represented by the InChI code 1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
. This indicates that the molecule consists of a chlorophenyl group attached to a guanidine group.
Physical And Chemical Properties Analysis
“1-(4-Chlorophenyl)guanidine” is a white to yellow solid . The compound is stable under normal conditions.
Scientific Research Applications
DNA and RNA Isolation
- Isolation of DNA and RNA: Guanidine hydrochloride, a related compound to 1-(4-Chlorophenyl)guanidine, has been used effectively for the isolation of RNA and DNA from various sources. This process involves repeated precipitation of nucleic acids from guanidine hydrochloride using ethanol, which is an improved procedure for isolating large quantities of DNA (Pramanick, Forstová, & Pivec, 1976).
Pharmaceutical Applications
- Cardioprotective Effects: A series of guanidine derivatives, including (5-arylfuran-2-ylcarbonyl)guanidines, has shown promising cardioprotective efficacy against ischemia-reperfusion injury. This suggests potential applications of similar guanidine compounds in cardiovascular therapeutics (Lee et al., 2005).
Antimicrobial Properties
- Antibacterial Studies: Trisubstituted guanidines and their copper(II) complexes have shown good bactericidal activity. This includes compounds where one of the substituents is chlorophenyl, closely related to 1-(4-Chlorophenyl)guanidine (Said et al., 2015).
- Germicidal Property: Guanidine organomercury complexes, including those with chlorophenyl groups, have demonstrated significant germicidal properties, indicating potential for antimicrobial applications (Liu et al., 2021).
Chemical Synthesis
- Catalytic Synthesis: Guanidine hydrochloride has been used in the catalytic synthesis of various compounds, indicating that related guanidine compounds could have applications in facilitating chemical reactions (Cahyana, Ardiansah, & Aisy, 2020).
Protein Folding
- Protein Folding Research: Guanidine hydrochloride is a known denaturant for proteins but, interestingly, at low concentrations, it can refold acid-unfolded proteins, stabilizing a molten globule state. This has implications for the study of protein folding and misfolding in biological systems (Hagihara et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNJAJDBNFVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374034 | |
Record name | 1-(4-Chlorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)guanidine | |
CAS RN |
45964-97-4 | |
Record name | 1-(4-Chlorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPHENYL)GUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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